Merbarone
Overview
Description
Merbarone is a cell-permeable anticancer drug that inhibits the catalytic activity of topoisomerase II (topo II) without damaging DNA or stabilizing DNA-topo II cleavable complexes . It is also known to induce apoptosis in human leukemic CEM cells through a caspase-3-like protease-dependent mechanism .
Synthesis Analysis
Merbarone is a hybrid molecular scaffold that merges key pharmacophoric elements of etoposide and merbarone, two well-known topoII blockers . Several hybrid derivatives have been designed, synthesized, and characterized for their ability to block topoII .Molecular Structure Analysis
The molecular formula of Merbarone is C11H9N3O3S . It contains 28 bonds in total, including 19 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 2 imides (-thio) .Physical And Chemical Properties Analysis
Merbarone has a molecular weight of 263.27 . It is a solid substance that is soluble in DMSO .Scientific Research Applications
Merbarone as a Catalytic Inhibitor of DNA Topoisomerase II
Merbarone inhibits the catalytic activity of DNA topoisomerase II (topo II) without stabilizing DNA-topo II cleavable complexes or causing direct DNA damage. This unique mechanism distinguishes Merbarone from other topo II inhibitors that function by stabilizing the DNA-topo II complex, leading to DNA breaks. The inhibition of topo II by Merbarone blocks DNA cleavage, providing insights into the enzyme's role in DNA replication and cell division, and suggesting a potential for developing non-toxic anticancer therapies (Fortune & Osheroff, 1998).
Merbarone in Inducing Apoptosis
Merbarone has been shown to induce apoptosis in human leukemic CEM cells through a caspase-3-like protease-dependent mechanism. This process involves the activation of c-Jun NH2-terminal kinase/stress-activated protein kinase, c-jun gene induction, and the proteolytic cleavage of poly(ADP-ribose) polymerase. These findings provide a foundation for further research into the pathways through which Merbarone induces cell death, offering potential strategies for the development of apoptosis-inducing cancer therapies (Khélifa & Beck, 1999).
Genotoxic Effects of Merbarone
Despite not stabilizing DNA-topo II cleavable complexes, Merbarone has been reported to induce chromosomal damage both in vitro and in vivo. This indicates that catalytic inhibitors of topo II, like Merbarone, can still result in genotoxic effects, challenging the notion that only complex-stabilizing topo II inhibitors pose a risk of DNA damage. This research prompts a reevaluation of the safety and mechanisms of action of topo II inhibitors in clinical use (Wang & Eastmond, 2002).
Clinical Applications and Limitations
Clinical studies have evaluated Merbarone's efficacy in treating various cancers, including malignant melanoma and gastric carcinoma. Although Merbarone has shown some level of activity against specific cancer types, its effectiveness is limited, and significant renal toxicity has been observed at therapeutic doses. These studies highlight the importance of optimizing dosage and administration schedules to minimize toxicity while maximizing therapeutic outcomes (Slavik et al., 2004).
Safety And Hazards
Merbarone is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . It may impair fertility and harm unborn children . It is recommended to handle Merbarone with protective clothing, gloves, and eye/face protection .
properties
IUPAC Name |
4,6-dioxo-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCFMKMOFFIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031567 | |
Record name | Merbarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 0.1 (mg/mL), C2H5OH < 0.1 (mg/mL), 0.1N HCI <0.1 (mg/mL), DMSO 80 (mg/mL), 0.1N NaOH 5 (mg/mL), CHCl3 < 0.1 (mg/mL), CH3CN < 0.1 (mg/mL), pH 9 buffer < 0.1 (mg/mL), (CH3)2 < 0.1 (mg/mL), TFA < 0.1 (mg/mL), THF 6 (mg/mL) | |
Record name | MERBARONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/336628%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Merbarone | |
CAS RN |
97534-21-9 | |
Record name | Merbarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97534-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Merbarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097534219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merbarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERBARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB9IF596V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.